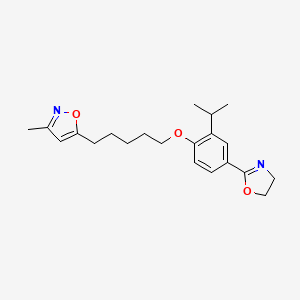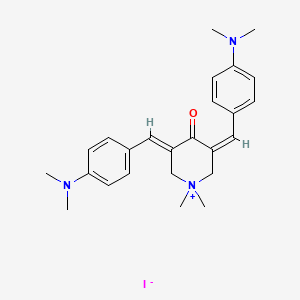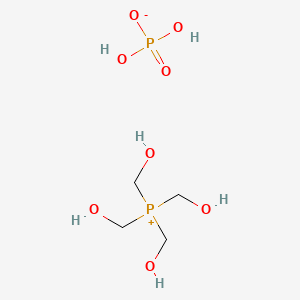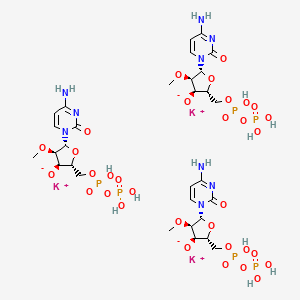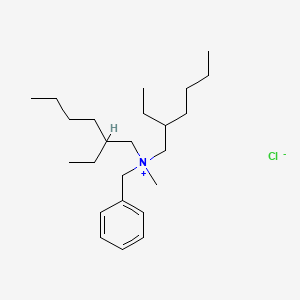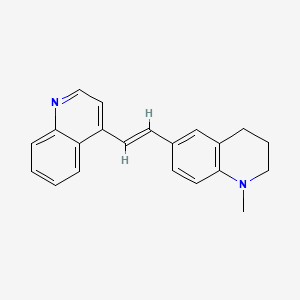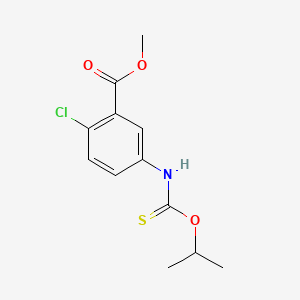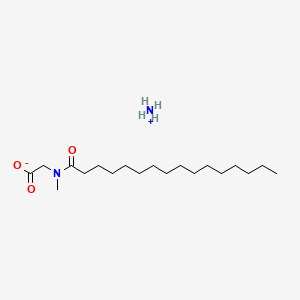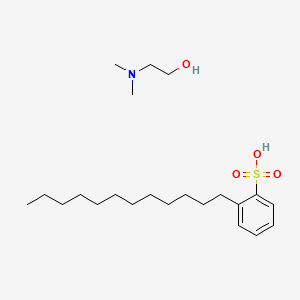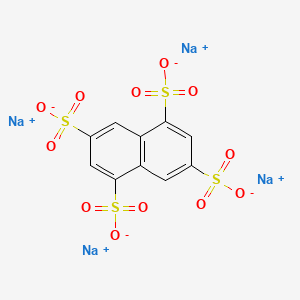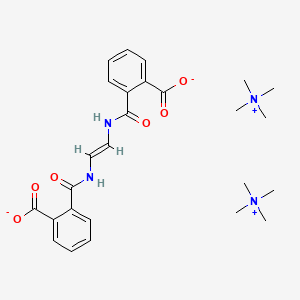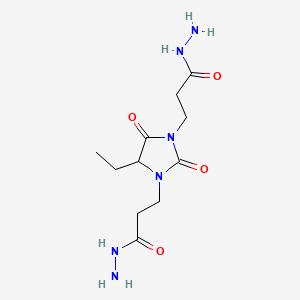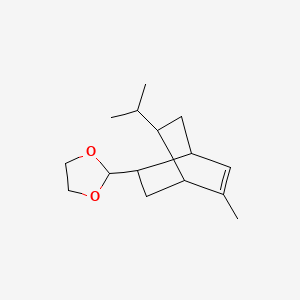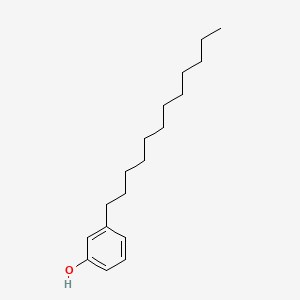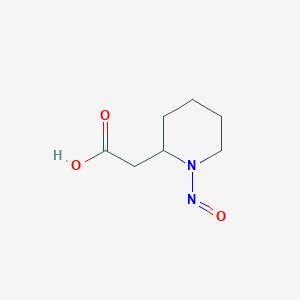
Npipac
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Npipac is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is a synthetic compound that has been studied for its chemical reactivity, biological activity, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Npipac involves several steps, starting with the preparation of the precursor compounds. The reaction conditions typically include specific temperatures, pressures, and catalysts to ensure the desired product is obtained. The synthetic routes may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and minimize costs. The process involves continuous monitoring and control of reaction parameters to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: Npipac undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized using techniques such as spectroscopy and chromatography to confirm their structure and purity.
Aplicaciones Científicas De Investigación
Npipac has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it has been studied for its potential as a therapeutic agent due to its biological activity. In medicine, this compound is being explored for its potential use in drug development. In industry, it is used in the production of various materials and chemicals.
Mecanismo De Acción
The mechanism of action of Npipac involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism of action depends on the specific application and the target molecule.
Propiedades
Número CAS |
27848-61-9 |
|---|---|
Fórmula molecular |
C7H12N2O3 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
2-(1-nitrosopiperidin-2-yl)acetic acid |
InChI |
InChI=1S/C7H12N2O3/c10-7(11)5-6-3-1-2-4-9(6)8-12/h6H,1-5H2,(H,10,11) |
Clave InChI |
VEVASPCQIZYHMZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)CC(=O)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


